molecular formula C6H4Br2FN B15331816 2-Bromo-4-(bromomethyl)-5-fluoropyridine CAS No. 1227509-89-8

2-Bromo-4-(bromomethyl)-5-fluoropyridine

Katalognummer: B15331816
CAS-Nummer: 1227509-89-8
Molekulargewicht: 268.91 g/mol
InChI-Schlüssel: ZUNPHDAXYZLDIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(bromomethyl)-5-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it useful in both academic research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(bromomethyl)-5-fluoropyridine typically involves the bromination of 4-(bromomethyl)-5-fluoropyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-(bromomethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).

Major Products Formed:

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(bromomethyl)-5-fluoropyridine involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine and fluorine atoms on the pyridine ring influence the reactivity and selectivity of the compound. The presence of these halogens can activate or deactivate certain positions on the ring, facilitating specific reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Bromo-4-(bromomethyl)-5-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This combination allows for selective reactions and makes the compound a versatile intermediate in various synthetic pathways .

Eigenschaften

CAS-Nummer

1227509-89-8

Molekularformel

C6H4Br2FN

Molekulargewicht

268.91 g/mol

IUPAC-Name

2-bromo-4-(bromomethyl)-5-fluoropyridine

InChI

InChI=1S/C6H4Br2FN/c7-2-4-1-6(8)10-3-5(4)9/h1,3H,2H2

InChI-Schlüssel

ZUNPHDAXYZLDIX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1Br)F)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.